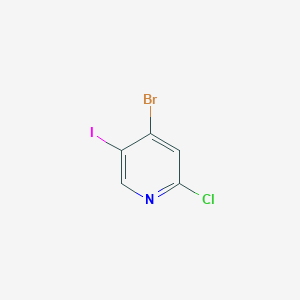

4-Bromo-2-chloro-5-iodopyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-2-chloro-5-iodopyridine est un composé organique de formule moléculaire C5H2BrClIN. Il s'agit d'un dérivé de pyridine halogéné, remarquable pour sa combinaison unique d'atomes de brome, de chlore et d'iode liés au cycle pyridine. Ce composé est utilisé comme intermédiaire dans la synthèse organique, la pharmacie, les produits agrochimiques et les colorants .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le 4-bromo-2-chloro-5-iodopyridine peut être synthétisé à partir de la 2,5-dibromopyridine en utilisant de l'iodure de sodium pour l'échange d'halogène. Une autre méthode consiste à utiliser la 2-amino-4-chloropyridine comme matière première de départ, à obtenir un intermédiaire clé par la réaction de bromation, puis à obtenir la 5-bromo-2,4-dichloropyridine par diazotation et chloration.

Méthodes de production industrielle

Les méthodes de production industrielle du this compound impliquent généralement des réactions d'échange d'halogène à grande échelle et des processus de diazotation. Ces méthodes sont optimisées pour un rendement et une pureté élevés, garantissant la conformité du composé à diverses applications dans la recherche et l'industrie.

Analyse Des Réactions Chimiques

Types de réactions

Le 4-bromo-2-chloro-5-iodopyridine subit diverses réactions chimiques, notamment :

Réactions de substitution : Le composé peut participer à des réactions d'échange d'halogène, où un atome d'halogène est remplacé par un autre.

Réactions de couplage : Il peut subir des réactions de couplage de Suzuki-Miyaura avec l'ester diméthylique de l'acide phénylboronique pour former la 2-chloro-5-phénylpyridine.

Réactions d'amination : Formation sélective de liaison C–N catalysée par le cuivre à la position C-5 de la 2-bromo-5-iodopyridine.

Réactifs et conditions courants

Iodure de sodium : Utilisé pour les réactions d'échange d'halogène.

Catalyseurs au cuivre : Utilisés dans les réactions de formation sélective de liaison C–N.

Ester diméthylique de l'acide phénylboronique : Utilisé dans les réactions de couplage de Suzuki-Miyaura.

Principaux produits formés

2-Chloro-5-phénylpyridine : Formée par couplage de Suzuki-Miyaura.

Diverses aminopyridines : Formées par des réactions d'amination catalysées par le cuivre.

Applications de la recherche scientifique

Le this compound est utilisé dans diverses applications de recherche scientifique, notamment :

Chimie médicinale : Comme élément constitutif de la synthèse de produits pharmaceutiques, tels que les agents anticancéreux.

Synthèse organique : Comme intermédiaire dans la synthèse de composés organiques complexes.

Produits agrochimiques : Utilisé dans le développement de pesticides et d'herbicides.

Science des matériaux : Utilisé dans la synthèse de pyridines fonctionnalisées pour les applications électroniques et optoélectroniques.

Mécanisme d'action

Le mécanisme d'action du this compound implique sa capacité à inhiber l'activité de certaines enzymes en occupant leurs sites actifs, empêchant ainsi la liaison du substrat et les réactions catalytiques ultérieures. Cette inhibition peut affecter diverses cibles moléculaires et voies, en fonction de l'application et du contexte spécifiques.

Applications De Recherche Scientifique

4-Bromo-2-chloro-5-iodopyridine is used in various scientific research applications, including:

Medicinal Chemistry: As a building block for synthesizing pharmaceuticals, such as anticancer agents.

Organic Synthesis: As an intermediate in the synthesis of complex organic compounds.

Agrochemicals: Used in the development of pesticides and herbicides.

Material Science: Employed in the synthesis of functionalized pyridines for electronic and optoelectronic applications.

Mécanisme D'action

The mechanism of action of 4-Bromo-2-chloro-5-iodopyridine involves its ability to inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic reactions. This inhibition can affect various molecular targets and pathways, depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Composés similaires

5-Bromo-2-chloro-4-iodopyridine : Un composé étroitement apparenté avec des motifs d'halogénation similaires.

2-Chloro-5-iodopyridine : Un autre dérivé de pyridine halogéné utilisé dans des applications similaires.

5-Bromo-2-chloro-3-méthylpyridine : Un analogue méthylé avec des propriétés chimiques distinctes.

Unicité

Le 4-bromo-2-chloro-5-iodopyridine est unique en raison de sa combinaison spécifique d'atomes de brome, de chlore et d'iode sur le cycle pyridine. Ce motif d'halogénation unique confère une réactivité et des propriétés distinctes, ce qui le rend précieux pour des applications spécialisées dans la synthèse organique, la chimie médicinale et la science des matériaux.

Propriétés

Formule moléculaire |

C5H2BrClIN |

|---|---|

Poids moléculaire |

318.34 g/mol |

Nom IUPAC |

4-bromo-2-chloro-5-iodopyridine |

InChI |

InChI=1S/C5H2BrClIN/c6-3-1-5(7)9-2-4(3)8/h1-2H |

Clé InChI |

XPISYMPZZGZCFQ-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C(=CN=C1Cl)I)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-6-(phenylsulfanyl)pyrimidine](/img/structure/B12510495.png)

![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B12510503.png)

![2-(Hydroxymethyl)-6-[2-methoxy-4-(2-nitroethenyl)phenoxy]oxane-3,4,5-triol](/img/structure/B12510518.png)

![2-chloro-1-(5-{[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl}-1H-pyrrol-3-yl)ethanone](/img/structure/B12510557.png)

![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-4-methoxy-6-methylpyridine](/img/structure/B12510588.png)